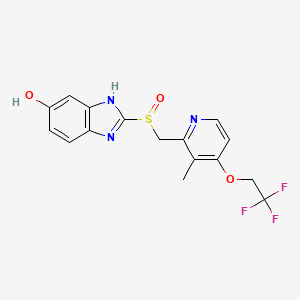

5-Hydroxylansoprazole

Descripción

Propiedades

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLTMRSSAXUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-98-2 | |

| Record name | 5-Hydroxylansoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYLANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxylansoprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxylansoprazole, a principal active metabolite of the proton pump inhibitor Lansoprazole. While the primary route to this compound is through in vivo metabolism, this document outlines the metabolic pathway and discusses potential synthetic strategies. Detailed experimental protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided. Quantitative data from various studies are summarized in tabular format for ease of comparison. This guide is intended to be a valuable resource for researchers and professionals involved in the study of Lansoprazole metabolism, pharmacokinetics, and the development of related analytical methodologies.

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal disorders.[1] Following administration, Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[1][2] This metabolic process leads to the formation of several metabolites, with this compound and Lansoprazole sulfone being the major derivatives found in plasma.[1][3] this compound is an active metabolite and its formation is a key step in the clearance of Lansoprazole.[4][5] Understanding the synthesis and characterization of this metabolite is crucial for pharmacokinetic studies, drug-drug interaction assessments, and for the development of analytical methods to monitor Lansoprazole therapy.

Synthesis of this compound

The predominant route for the formation of this compound is the metabolic hydroxylation of Lansoprazole.[4][5] This reaction is catalyzed by the CYP2C19 enzyme in the liver.

Metabolic Pathway

The metabolic conversion of Lansoprazole to this compound is a critical pathway in its biotransformation. The following diagram illustrates this metabolic step.

Caption: Metabolic conversion of Lansoprazole to this compound.

Chemical Synthesis

A direct, detailed chemical synthesis protocol for this compound is not extensively reported in the literature, as it is readily available as a metabolite standard. However, a plausible synthetic approach would involve the synthesis of a hydroxylated benzimidazole precursor prior to its coupling with the pyridine moiety, or the direct hydroxylation of Lansoprazole. The synthesis of Lansoprazole itself typically involves the condensation of 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine, followed by oxidation of the resulting sulfide to a sulfoxide.[6][7]

A potential, though not explicitly documented, synthetic workflow for this compound could be conceptualized as follows:

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 5-Hydroxy Lansoprazole | molsyns.com [molsyns.com]

- 5. 5-HYDROXY LANSOPRAZOLE | 131926-98-2 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxylansoprazole: A Comprehensive Technical Guide to the Primary Metabolite of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism to exert its therapeutic effects. This technical guide provides an in-depth exploration of its primary metabolite, 5-hydroxylansoprazole. We will delve into the metabolic pathways, key enzymatic players, pharmacokinetic profiles, and the intricate signaling cascades influenced by lansoprazole. This document is designed to be a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction

Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[1] Its clinical efficacy is intrinsically linked to its metabolic fate within the body. The transformation of lansoprazole into its metabolites is a critical determinant of its bioavailability, duration of action, and potential for drug-drug interactions. Among its various metabolites, this compound stands out as the principal product of its biotransformation. Understanding the nuances of this metabolic process is paramount for optimizing therapeutic strategies and developing next-generation PPIs.

The Metabolic Journey of Lansoprazole

Lansoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[2] The two major metabolic pathways are hydroxylation and sulfoxidation.

-

Hydroxylation: This reaction leads to the formation of this compound and is predominantly catalyzed by CYP2C19 .

-

Sulfoxidation: This pathway results in the formation of lansoprazole sulfone and is mainly mediated by CYP3A4 .

Genetic polymorphisms in the CYP2C19 gene can significantly impact the metabolism of lansoprazole, leading to variations in plasma concentrations and clinical outcomes among individuals.[3]

Metabolic Pathway Diagram

References

- 1. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of CYP2C19 in the Biotransformation of Lansoprazole to 5-Hydroxylansoprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a proton pump inhibitor widely used in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism. The formation of its primary metabolite, 5-hydroxylansoprazole, is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19). Genetic variations in the CYP2C19 gene can significantly alter the pharmacokinetic profile of lansoprazole, leading to inter-individual differences in drug exposure and clinical response. This technical guide provides an in-depth overview of the critical role of CYP2C19 in the 5-hydroxylation of lansoprazole, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Introduction

Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, both of which are metabolized in the liver to this compound and lansoprazole sulfone.[1] The 5-hydroxylation pathway is the main route of elimination for lansoprazole and is primarily mediated by CYP2C19, while the formation of lansoprazole sulfone is catalyzed by CYP3A4.[1][2] The genetic polymorphism of CYP2C19 leads to distinct phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs, also referred to as heterozygous extensive metabolizers or hetEMs), and poor metabolizers (PMs).[2][3] These phenotypic differences have profound implications for the systemic exposure and efficacy of lansoprazole.

Quantitative Analysis of CYP2C19-Mediated 5-Hydroxylation

The influence of CYP2C19 genotype on the pharmacokinetics of lansoprazole and this compound has been extensively studied. The following tables summarize key quantitative data from various clinical and in vitro studies.

Table 1: Pharmacokinetic Parameters of Lansoprazole and this compound Following a Single Oral Dose of Lansoprazole in Relation to CYP2C19 Genotype

| CYP2C19 Genotype | Analyte | Cmax (ng/mL) | AUC0–t (ng·h/mL) | AUC0–inf (ng·h/mL) |

| Homozygous EM (hmEM) | Lansoprazole | 60.63 ± 25.21 | 188.85 ± 98.37 | 193.81 ± 100.27 |

| This compound | 100.30 ± 38.95 | 226.34 ± 82.38 | 230.55 ± 83.12 | |

| Heterozygous EM (htEM) | Lansoprazole | 138.20 ± 52.22 | 377.91 ± 392.17 | 425.92 ± 421.78 |

| This compound | 82.79 ± 38.58 | 229.43 ± 83.24 | 241.79 ± 90.67 | |

| Poor Metabolizer (PM) | Lansoprazole | 414.20 ± 103.11 | 6957.79 ± 1768.17 | 7118.84 ± 1800.72 |

| This compound | 28.88 ± 15.64 | 157.27 ± 41.91 | 173.40 ± 37.36 |

Data are presented as mean ± standard deviation. Data sourced from a study in healthy Chinese volunteers who received a single 30 mg dose of lansoprazole.[2]

Table 2: Stereoselective Pharmacokinetics of Lansoprazole Enantiomers and their Metabolites in Relation to CYP2C19 Genotype

| CYP2C19 Genotype | Enantiomer | Relative AUC Ratio (to homEM) | R/S Ratio for AUC of Lansoprazole |

| Homozygous EM (homEMs) | (R)-lansoprazole | 1 | 12.7 |

| (S)-lansoprazole | 1 | ||

| Heterozygous EM (hetEMs) | (R)-lansoprazole | 1.5 | 8.5 |

| (S)-lansoprazole | 1.8 | ||

| Poor Metabolizers (PMs) | (R)-lansoprazole | 4.0 | 5.8 |

| (S)-lansoprazole | 7.4 |

Data from a study in Japanese subjects after a single 60 mg oral dose of racemic lansoprazole.[3]

Table 3: In Vitro Kinetic Parameters for Lansoprazole 5-Hydroxylation by Recombinant CYP2C19

| Enantiomer | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Clint) (μL/min/pmol P450) |

| (+)-Lansoprazole | 2.3 | - | 179.6 |

| (-)-Lansoprazole | 13.1 | - | 143.3 |

Data from in vitro studies with cDNA-expressed CYP2C19. The affinity of CYP2C19 for the S-enantiomer is approximately 5.7-fold higher than for the R-enantiomer.[2]

Experimental Protocols

In Vivo Phenotyping of CYP2C19 Activity using Lansoprazole

This protocol outlines a typical clinical study to assess the influence of CYP2C19 genotype on lansoprazole pharmacokinetics.

3.1.1. Subject Recruitment and Genotyping:

-

Recruit healthy volunteers and obtain informed consent.

-

Collect whole blood samples for DNA extraction.

-

Perform CYP2C19 genotyping using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) analysis to identify common alleles such as CYP2C191 (wild type), CYP2C192, and CYP2C19*3 (loss-of-function alleles).[1][4]

-

Classify subjects into genotype groups: homozygous extensive metabolizers (homEMs; 1/1), heterozygous extensive metabolizers (hetEMs; 1/2, 1/3), and poor metabolizers (PMs; 2/2, 2/3, 3/3).[1]

3.1.2. Drug Administration and Sample Collection:

-

Administer a single oral dose of lansoprazole (e.g., 30 mg or 60 mg) to fasted subjects.[2][5]

-

Collect venous blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[1]

-

Immediately centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.[1]

3.1.3. Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the simultaneous quantification of lansoprazole, this compound, and lansoprazole sulfone in plasma.[4][6]

-

For enantioselective analysis, a chiral HPLC column is required.[1]

3.1.4. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) for lansoprazole and its metabolites using non-compartmental analysis.

In Vitro Assessment of Lansoprazole 5-Hydroxylation

This protocol describes an in vitro experiment to determine the kinetic parameters of CYP2C19-mediated lansoprazole metabolism.

3.2.1. Materials:

-

Human liver microsomes or recombinant human CYP2C19 enzymes.

-

Lansoprazole (racemic or individual enantiomers).

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer.

-

Organic solvent for reaction termination (e.g., acetonitrile or perchloric acid).

3.2.2. Incubation Procedure:

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.2 mg/mL) or recombinant CYP2C19, lansoprazole at various concentrations, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C with gentle agitation for a specified time (e.g., 20-60 minutes).[7]

-

Terminate the reaction by adding an ice-cold organic solvent.

-

Centrifuge the mixture to pellet the protein and collect the supernatant for analysis.[7]

3.2.3. Analytical Method:

-

Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.

3.2.4. Data Analysis:

-

Determine the rate of metabolite formation at each substrate concentration.

-

Calculate the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Calculate the intrinsic clearance (Clint) as the ratio of Vmax to Km.[7]

Visualizing Metabolic Pathways and Experimental Workflows

Lansoprazole Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of lansoprazole, highlighting the central role of CYP2C19 in the formation of this compound.

In Vivo Phenotyping Experimental Workflow

This diagram outlines the key steps involved in a clinical study to evaluate the impact of CYP2C19 genotype on lansoprazole pharmacokinetics.

Conclusion

CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of lansoprazole, a critical step in its metabolic clearance. The genetic polymorphism of CYP2C19 results in significant inter-individual variability in lansoprazole exposure, with poor metabolizers exhibiting substantially higher plasma concentrations compared to extensive metabolizers. This technical guide has provided a comprehensive overview of the quantitative impact of CYP2C19 on lansoprazole metabolism, detailed experimental protocols for in vivo and in vitro assessment, and visual aids to facilitate understanding. For drug development professionals, a thorough understanding of the role of CYP2C19 in lansoprazole metabolism is paramount for optimizing dosing strategies, predicting drug-drug interactions, and ultimately enhancing the safety and efficacy of this widely prescribed medication.

References

- 1. High-performance liquid chromatographic assay for the simultaneous determination of lansoprazole enantiomers and metabolites in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of lansoprazole as a novel probe for cytochrome P450 3A activity by measuring lansoprazole sulfone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of 5-Hydroxylansoprazole Across Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely used proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of its major metabolites is 5-hydroxylansoprazole, formed through the action of CYP2C19 and to a lesser extent, CYP3A4. The pharmacokinetic profile of this metabolite is of significant interest as it contributes to the overall disposition and potential for drug-drug interactions of the parent compound. Understanding the species-specific differences in the pharmacokinetics of this compound is crucial for the extrapolation of preclinical data to human clinical outcomes. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics of this compound in various species, including detailed experimental protocols and comparative data analysis.

Metabolic Pathway of Lansoprazole to this compound

The biotransformation of lansoprazole to this compound is a critical step in its elimination. This metabolic pathway is primarily catalyzed by CYP2C19, with a minor contribution from CYP3A4.[1] The stereoselectivity of this process is noteworthy, with differences observed in the metabolism of the R-(+) and S-(-) enantiomers of lansoprazole.

Metabolic conversion of lansoprazole.

Comparative Pharmacokinetics of this compound

The pharmacokinetic parameters of this compound exhibit considerable variability across different species. This is largely attributed to species-specific differences in the expression and activity of metabolic enzymes, particularly CYP2C19 and CYP3A4.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans, and the parent drug, lansoprazole, in dogs. Data for this compound in dogs and monkeys is currently limited in the publicly available literature.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Healthy Chinese Male Subjects) following a single 30 mg oral dose of Lansoprazole

| Parameter | Mean Value (± SD) | Unit |

| Cmax | 111.2 (± 41.8) | ng/mL |

| Tmax | 2.1 (± 0.8) | h |

| AUC(0-24) | 317.0 (± 81.2) | ng·h/mL |

| t1/2 | 2.31 (± 1.18) | h |

Data sourced from a study in healthy Chinese male volunteers.

Table 2: Pharmacokinetic Parameters of Lansoprazole in Beagle Dogs following a single oral dose

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) |

| 0.5 | 710.6 | 0.67 | 1652 |

| 1.0 | 1390.7 | 0.81 | 2897 |

| 2.0 | 2067.2 | 0.56 | 4532 |

Data presented for the parent drug, lansoprazole, due to the lack of specific data for this compound in dogs. These values provide an indirect understanding of the precursor's behavior.[2]

Note: There is a significant lack of publicly available pharmacokinetic data for this compound in non-human primates such as cynomolgus monkeys. Further research in this area is warranted to improve interspecies scaling and prediction of human pharmacokinetics.

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic evaluation of lansoprazole and its metabolites.

In-Vivo Oral Pharmacokinetic Study in Beagle Dogs: A General Protocol

This protocol outlines a typical experimental design for assessing the pharmacokinetics of lansoprazole and its metabolites following oral administration to beagle dogs.[2]

Workflow for a canine pharmacokinetic study.

1. Animal Model:

-

Species: Beagle dogs.[2]

-

Health Status: Healthy, male and female.

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least two weeks prior to the study.[2]

2. Dosing:

-

Formulation: Lansoprazole administered in capsules.[2]

-

Route of Administration: Oral gavage.

-

Dose Levels: Multiple dose levels are typically evaluated (e.g., 0.5, 1, and 2 mg/kg).[2]

-

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.[2]

3. Blood Sampling:

-

Collection Site: Blood samples (approximately 1 mL) are collected from the foreleg vein.[2]

-

Time Points: A typical sampling schedule includes pre-dose (0 h) and multiple post-dose time points (e.g., 0.083, 0.17, 0.33, 0.5, 0.67, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, and 10 hours).[2]

-

Anticoagulant: Blood is collected in tubes containing an appropriate anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

-

Plasma Separation: Plasma is separated by centrifugation.

-

Sample Preparation: A protein precipitation method is commonly used for sample clean-up.[2] This typically involves the addition of a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then analyzed.

-

Analytical Method: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is employed for the simultaneous quantification of lansoprazole and this compound in plasma.[2]

Analytical Methodology: UPLC-MS/MS for Quantification in Plasma

A highly sensitive and specific UPLC-MS/MS method is essential for the accurate determination of this compound concentrations in biological matrices.

1. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is common.[2]

-

Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

2. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

-

Internal Standard (IS): A suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound) is used to correct for variations in sample processing and instrument response. Omeprazole is a commonly used internal standard for lansoprazole analysis.[2]

3. Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Discussion and Future Directions

The available data highlight significant species differences in the pharmacokinetics of lansoprazole and, by extension, its metabolite this compound. While human data is becoming more available, there is a clear need for more comprehensive pharmacokinetic studies of this compound in preclinical species, particularly in dogs and non-human primates. Such studies are essential for:

-

Improving Interspecies Scaling: A better understanding of the pharmacokinetic differences will allow for more accurate prediction of human pharmacokinetics from preclinical data.

-

Refining Physiologically Based Pharmacokinetic (PBPK) Models: Species-specific data for metabolites are crucial for developing and validating robust PBPK models that can predict drug disposition and potential drug-drug interactions.

-

Informing Clinical Trial Design: A thorough understanding of the metabolic profile across species can help in designing more efficient and informative clinical trials.

References

- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Lansoprazole to 5-Hydroxylansoprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of lansoprazole, a widely used proton pump inhibitor, with a specific focus on its conversion to 5-hydroxylansoprazole. This document details the key enzymes involved, experimental protocols for studying this metabolic pathway, and relevant kinetic data.

Introduction

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of its major metabolite, this compound, is a critical pathway in its clearance. Understanding the in vitro kinetics of this reaction is essential for predicting in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in drug response, which is often linked to genetic polymorphisms in the metabolizing enzymes.

The Metabolic Pathway: Key Enzymes

The 5-hydroxylation of lansoprazole is predominantly catalyzed by CYP2C19 .[1] At therapeutic concentrations, this enzyme is the high-affinity catalyst for this reaction.[2] To a lesser extent, CYP3A4 also contributes to the formation of this compound, particularly at higher substrate concentrations.[3][4]

Lansoprazole is a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers, and its metabolism is stereoselective. CYP2C19 preferentially metabolizes the (+)-lansoprazole enantiomer to (+)-5-hydroxylansoprazole.[5] Conversely, the alternative metabolic pathway of sulfoxidation to lansoprazole sulfone is primarily mediated by CYP3A4, which shows a preference for the (-)-lansoprazole enantiomer.[3][5]

dot

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters for the formation of this compound and lansoprazole sulfone from the enantiomers of lansoprazole by the primary metabolizing enzymes, CYP2C19 and CYP3A4. This data is crucial for quantitative modeling of lansoprazole metabolism.

Table 1: Kinetic Parameters for Lansoprazole 5-Hydroxylation

| Enzyme | Lansoprazole Enantiomer | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| CYP2C19 | (+)-Lansoprazole | 2.3 | 179.6 | 78.1 |

| CYP2C19 | (-)-Lansoprazole | 13.1 | 143.3 | 10.9 |

Data extracted from various in vitro studies using recombinant human CYP enzymes.

Table 2: Kinetic Parameters for Lansoprazole Sulfoxidation

| Enzyme | Lansoprazole Enantiomer | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| CYP3A4 | (+)-Lansoprazole | - | - | 10.8 |

| CYP3A4 | (-)-Lansoprazole | - | - | 76.5 |

Data extracted from various in vitro studies using recombinant human CYP enzymes. Specific Km and Vmax values for sulfoxidation are not consistently reported; intrinsic clearance is a more commonly cited comparative metric.

Experimental Protocols

This section outlines a general methodology for conducting an in vitro experiment to determine the metabolism of lansoprazole to this compound using human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes (HLM)

-

Lansoprazole (racemic or individual enantiomers)

-

This compound (analytical standard)

-

Lansoprazole Sulfone (analytical standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Internal Standard for HPLC analysis (e.g., omeprazole)

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and lansoprazole (at various concentrations to determine kinetics, e.g., 1-100 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).[3][5] The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes of the incubation mixture). This step also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for HPLC analysis.

dot

Analytical Method: HPLC-UV

The quantification of this compound is typically performed using reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. The exact ratio may need to be optimized for optimal separation.

-

Detection: The UV detector is typically set to a wavelength of 285 nm for the detection of lansoprazole and its metabolites.[6][7]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard curve prepared with a known concentration of the analytical standard. An internal standard is used to correct for variations in sample preparation and injection volume.

Conclusion

The in vitro metabolism of lansoprazole to this compound is a key determinant of its pharmacokinetic profile. This metabolic reaction is primarily mediated by CYP2C19 in a stereoselective manner. The experimental protocols and kinetic data presented in this guide provide a foundation for researchers and drug development professionals to design and interpret in vitro studies aimed at characterizing the metabolism of lansoprazole and other xenobiotics. A thorough understanding of these in vitro processes is crucial for the successful development and clinical use of pharmaceutical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. sketchviz.com [sketchviz.com]

- 3. youtube.com [youtube.com]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 6. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

5-Hydroxylansoprazole: A Technical Whitepaper on its Biological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biological mechanism of action of 5-Hydroxylansoprazole, a primary active metabolite of the proton pump inhibitor (PPI) Lansoprazole. While Lansoprazole is widely recognized for its potent inhibition of gastric H+/K+ ATPase, the precise role of its metabolites, including this compound, warrants a detailed examination. This guide elucidates the metabolic pathway of Lansoprazole, the function of this compound in the context of acid suppression, and explores an alternative, distinct mechanism of action of a related metabolite, 5-hydroxy lansoprazole sulfide (5HLS), in cancer biology. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to offer a thorough understanding for research and drug development professionals.

Introduction to Lansoprazole and its Metabolism

Lansoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion. It is a prodrug, meaning it requires conversion into its active form to exert its pharmacological effect.[1] The primary site of action for Lansoprazole is the H+/K+ ATPase, the proton pump, located in the secretory canaliculi of gastric parietal cells.[2]

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[3][4] The major metabolites are this compound and lansoprazole sulfone.[3][5] The formation of this compound is predominantly catalyzed by CYP2C19, and the genetic polymorphism of this enzyme can significantly influence the pharmacokinetics of Lansoprazole and its metabolites.[6]

Mechanism of Action: Proton Pump Inhibition

The established mechanism of action for Lansoprazole involves its accumulation in the acidic environment of the parietal cells. Here, it undergoes an acid-catalyzed conversion to its active form, a tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase, leading to irreversible inhibition of the proton pump.[1][2] This inhibition effectively blocks the final step in gastric acid secretion.

While this compound is considered an active metabolite in plasma, its direct contribution to the inhibition of the gastric proton pump is not the primary mechanism of acid suppression.[3][7] The therapeutic effect is mainly attributed to the parent drug, Lansoprazole, being converted to its active sulfenamide form at the site of action. The main excretory metabolites, including this compound, are generally considered to be inactive or significantly less potent in this regard.[1]

Quantitative Data on Proton Pump Inhibition

| Compound | Parameter | Value | Organism/System | Reference |

| Lansoprazole | Inhibition of meal-stimulated acid secretion (Day 5, 30 mg) | 82% | Human | [8] |

| Omeprazole | Inhibition of meal-stimulated acid secretion (Day 5, 40 mg) | 83% | Human | [8] |

| Rabeprazole | Healing rate of esophagitis (short-term) | 94.6% | Human (elderly) | [9] |

| Pantoprazole | Healing rate of esophagitis (short-term) | 93.5% | Human (elderly) | [9] |

Experimental Protocol: In Vitro H+/K+ ATPase Inhibition Assay

A common method to assess the inhibitory activity of compounds on the proton pump is the in vitro H+/K+ ATPase inhibition assay using isolated gastric vesicles.

Objective: To determine the concentration-dependent inhibition of H+/K+ ATPase activity by a test compound.

Materials:

-

H+/K+ ATPase-rich vesicles isolated from rabbit or hog gastric mucosa.

-

Test compound (e.g., Lansoprazole, this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

ATP (Adenosine triphosphate) solution.

-

Reagents for measuring inorganic phosphate (Pi) released from ATP hydrolysis (e.g., Malachite green-based colorimetric assay).

-

Nigericin.

Procedure:

-

Vesicle Preparation: Isolate H+/K+ ATPase-rich vesicles from fresh or frozen gastric mucosa using differential centrifugation and sucrose gradient centrifugation.

-

Pre-incubation: Pre-incubate the gastric vesicles with varying concentrations of the test compound in the assay buffer at 37°C. This step allows for the acid-activation of prodrugs like Lansoprazole.

-

Initiation of Reaction: Initiate the ATPase reaction by adding ATP to the pre-incubated mixture. In parallel, a set of reactions without ATP serves as a control for non-enzymatic ATP hydrolysis.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released by ATP hydrolysis using a colorimetric method.

-

Data Analysis: Calculate the percentage of H+/K+ ATPase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

To differentiate between direct enzyme inhibition and inhibition dependent on acid activation, the assay can be performed in the presence of nigericin, which dissipates the acid gradient across the vesicle membrane.

Metabolic Pathway of Lansoprazole

The metabolic conversion of Lansoprazole is a critical determinant of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways.

Caption: Metabolic pathway of Lansoprazole.

An Alternative Mechanism: Inhibition of Fatty Acid Synthase by a Lansoprazole Metabolite

Recent research has uncovered a novel mechanism of action for a metabolite of Lansoprazole, 5-hydroxy lansoprazole sulfide (5HLS), which is distinct from proton pump inhibition. This metabolite has been shown to exhibit anticancer activity by inhibiting fatty acid synthase (FASN).[5]

FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, playing a crucial role in tumor cell growth and survival.[5] The study found that 5HLS was more potent than Lansoprazole in inhibiting FASN. Interestingly, 5HLS and Lansoprazole inhibit different domains of the FASN enzyme; 5HLS inhibits the enoyl reductase domain, while Lansoprazole inhibits the thioesterase domain. This finding suggests that metabolites of PPIs may contribute to their reported anticancer effects through a mechanism independent of acid suppression.

Signaling Pathway: FASN Inhibition by 5-Hydroxy Lansoprazole Sulfide

The following diagram illustrates the proposed mechanism of FASN inhibition by 5HLS.

Caption: FASN inhibition by 5-hydroxy lansoprazole sulfide.

Experimental Workflow: Assessing FASN Inhibition

A typical workflow to investigate the inhibition of FASN by a compound like 5HLS is outlined below.

Caption: Experimental workflow for FASN inhibition studies.

Conclusion

This compound is a major metabolite of Lansoprazole, formed through CYP2C19-mediated metabolism. While it is considered an "active metabolite," its direct role in the inhibition of the gastric H+/K+ ATPase is secondary to the action of the parent compound, Lansoprazole, which is converted to its active sulfenamide form in the acidic environment of parietal cells. The primary significance of this compound lies within the pharmacokinetic pathway of Lansoprazole.

Of significant interest to the drug development community is the discovery of a distinct mechanism of action for a related metabolite, 5-hydroxy lansoprazole sulfide (5HLS). Its ability to inhibit fatty acid synthase (FASN) presents a potential avenue for the development of novel anticancer therapies. This dual-faceted nature of Lansoprazole's metabolites underscores the importance of comprehensive metabolic profiling in drug discovery and development. Further research into the specific activities and therapeutic potential of these metabolites is warranted.

References

- 1. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Author's reply: Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]

- 6. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Lansoprazole versus omeprazole: influence on meal-stimulated gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]

Genetic polymorphisms of CYP2C19 and 5-Hydroxylansoprazole levels

An In-depth Technical Guide: Genetic Polymorphisms of CYP2C19 and Their Impact on 5-Hydroxylansoprazole Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily metabolized in the liver by the cytochrome P450 enzyme system. The principal metabolic pathway, 5-hydroxylation, is catalyzed by the polymorphic enzyme CYP2C19, leading to the formation of this compound.[1][2] Genetic variations in the CYP2C19 gene result in distinct metabolizer phenotypes, which significantly alter the pharmacokinetics of lansoprazole and the plasma concentrations of its main metabolite, this compound.[3] This variability has profound implications for the efficacy and safety of lansoprazole-based therapies. This technical guide provides a comprehensive overview of the interplay between CYP2C19 genotypes and this compound levels, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of the core biological and experimental processes.

Introduction to Lansoprazole Metabolism and CYP2C19

Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[1] Its therapeutic action relies on the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells. The clinical response to lansoprazole is heavily influenced by its systemic exposure, which is dictated by its metabolic clearance.

The biotransformation of lansoprazole occurs predominantly via two pathways:

-

5-Hydroxylation: Catalyzed mainly by CYP2C19, this is the primary metabolic route, producing the major plasma metabolite, this compound.[1][4]

-

Sulfonation: A lesser pathway mediated by CYP3A4, which forms lansoprazole sulfone.[1][4]

The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to the expression of enzymes with varying functional activity.[3] This genetic diversity is the primary determinant of inter-individual and inter-ethnic variability in lansoprazole metabolism and, consequently, in the systemic exposure to both the parent drug and its 5-hydroxy metabolite.[5]

CYP2C19 Genetic Polymorphisms and Metabolizer Phenotypes

Genetic variations within the CYP2C19 gene are used to classify individuals into distinct metabolizer phenotypes, which predict their capacity to metabolize lansoprazole and other CYP2C19 substrates.

Key CYP2C19 Alleles

Several alleles of the CYP2C19 gene have been identified, with the most clinically relevant including:

-

CYP2C19*1 : The wild-type allele, associated with normal enzyme function.[6]

-

CYP2C192 and CYP2C19 3 : Loss-of-function alleles that are the most common causes of deficient CYP2C19 activity.[7]

-

CYP2C19*17 : An allele associated with increased transcription and, consequently, ultra-rapid metabolism of CYP2C19 substrates.[8]

Genotype-to-Phenotype Classification

Based on the combination of alleles, individuals can be categorized into the following phenotypes:

-

Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3, 3/3). They exhibit significantly reduced or absent CYP2C19 activity.[9]

-

Intermediate Metabolizers (IMs): Heterozygous carriers of one functional and one loss-of-function allele (e.g., 1/2, 1/3). They have decreased CYP2C19 activity compared to normal metabolizers.[9][10]

-

Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Carry two functional alleles (e.g., 1/1).

-

Ultrarapid Metabolizers (UMs): Carry at least one increased-function allele, most commonly 17 (e.g., *1/17, 17/17). They exhibit higher-than-normal CYP2C19 activity.[9]

Data Presentation: Pharmacokinetic Impact of CYP2C19 Polymorphisms

The CYP2C19 genotype has a pronounced effect on the pharmacokinetic parameters of both lansoprazole and this compound.

Lansoprazole Pharmacokinetics by CYP2C19 Phenotype

Poor metabolizers exhibit significantly higher plasma concentrations and exposure (AUC) to lansoprazole compared to normal and intermediate metabolizers, due to reduced metabolic clearance.[11]

Table 1: Pharmacokinetic Parameters of Lansoprazole (30 mg Single Dose) by CYP2C19 Metabolizer Group

| Parameter | Homozygous EM (hmEM) | Heterozygous EM (htEM) | Poor Metabolizer (PM) | P-value |

|---|---|---|---|---|

| Cmax (ng/mL) | 754.4 ± 201.3 | 1251.5 ± 401.2 | 2101.3 ± 451.3 | < 0.001 |

| AUC0-t (ng·h/mL) | 4508.8 ± 1241.2 | 9289.3 ± 3406.7 | 36099.9 ± 10105.2 | < 0.001 |

| AUC0-inf (ng·h/mL) | 4531.1 ± 1245.3 | 9482.1 ± 3501.4 | 38281.3 ± 10899.7 | < 0.001 |

Data adapted from a study in healthy Chinese volunteers. Values are presented as mean ± SD.[1]

This compound Pharmacokinetics by CYP2C19 Phenotype

Conversely, the formation of this compound is dependent on CYP2C19 activity. While PMs have higher lansoprazole levels, the formation of its 5-hydroxy metabolite is impaired.

Table 2: Pharmacokinetic Parameters of this compound (Following 30 mg Lansoprazole Dose) by CYP2C19 Metabolizer Group

| Parameter | Homozygous EM (hmEM) | Heterozygous EM (htEM) | Poor Metabolizer (PM) | P-value |

|---|---|---|---|---|

| Cmax (ng/mL) | 105.7 ± 35.1 | 96.2 ± 29.8 | 51.1 ± 15.3 | < 0.001 (hmEM vs PM; htEM vs PM) |

| AUC0-t (ng·h/mL) | 226.3 ± 82.4 | 229.4 ± 83.2 | 157.3 ± 41.9 | > 0.05 |

| AUC0-inf (ng·h/mL) | 230.5 ± 83.1 | 241.8 ± 90.7 | 173.4 ± 37.4 | > 0.05 |

Data adapted from a study in healthy Chinese volunteers. Values are presented as mean ± SD.[1][12]

Metabolic Ratio

The metabolic ratio of lansoprazole to this compound serves as a reliable in vivo indicator of CYP2C19 activity.[8]

Table 3: Lansoprazole / this compound Metabolic Ratio by CYP2C19 Genotype

| Genotype Group | Metabolic Ratio (Mean ± SD) |

|---|---|

| CYP2C1917/17 (UM) | 2.8 ± 2.1 |

| CYP2C191/1 (NM) | 6.1 ± 4.5 |

| CYP2C192/2 (PM) | 63.5 ± 12.2 |

Data derived from plasma concentrations 3 hours post-dose in a pediatric population.[8]

Visualization of Key Pathways and Workflows

Lansoprazole Metabolic Pathway

Lansoprazole is metabolized into this compound and lansoprazole sulfone via two distinct cytochrome P450 pathways.

Experimental Protocols

CYP2C19 Genotyping

Accurate determination of a patient's CYP2C19 genotype is the first step in pharmacogenetic assessment.

Protocol: Genotyping by Real-Time PCR (TaqMan® Assay)

This method uses allele-specific probes to detect single nucleotide polymorphisms (SNPs) associated with different CYP2C19 alleles.[6]

-

Sample Collection: Collect 3-5 mL of whole blood in an EDTA (lavender top) tube.

-

DNA Extraction: Isolate genomic DNA from the whole blood sample using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit). Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific TaqMan® genotyping assay mix for the target SNP (e.g., for CYP2C192, CYP2C193). The assay mix includes forward and reverse primers and two allele-specific probes labeled with different fluorescent dyes (e.g., VIC® and FAM™).

-

Add a standardized amount of genomic DNA to each well of a 96-well PCR plate.

-

Add the master mix to the wells.

-

-

Real-Time PCR and Allelic Discrimination:

-

Perform the PCR reaction in a real-time PCR instrument. The thermal cycling protocol typically involves an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.

-

During the annealing/extension phase, the fluorescent probes bind to their target sequence. The 5' nuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal.

-

The instrument measures the fluorescence of each dye at the end of each cycle.

-

-

Data Analysis: The software generates an allelic discrimination plot, clustering samples into three groups based on the end-point fluorescence: homozygous for allele 1, homozygous for allele 2, or heterozygous. This allows for the unambiguous assignment of the genotype for each SNP.

Quantification of Lansoprazole and this compound in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.[13][14]

Protocol: Bioanalytical Method using LC-MS/MS

-

Sample Collection: Collect blood samples into heparinized tubes at predetermined time points after lansoprazole administration. Centrifuge immediately to separate plasma and store at -80°C until analysis.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of lansoprazole or another PPI like omeprazole).[15]

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes (lansoprazole and this compound) with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor ion → product ion transitions for lansoprazole, this compound, and the internal standard. For example:

-

Lansoprazole: m/z 370.1 → 252.1

-

This compound: m/z 386.1 → 268.1

-

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of calibration standards. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The genetic polymorphisms of CYP2C19 are a critical determinant of the pharmacokinetic profile of lansoprazole and the formation of its primary metabolite, this compound. The data clearly demonstrate that individuals with deficient CYP2C19 activity (PMs and IMs) have significantly higher exposure to the parent drug and lower formation of the 5-hydroxy metabolite, whereas ultrarapid metabolizers show the opposite trend. This variability directly impacts clinical outcomes, including efficacy in acid suppression and H. pylori eradication.

For drug development professionals and researchers, a thorough understanding of these pharmacogenetic principles is essential. Integrating CYP2C19 genotyping into clinical trials can help explain inter-subject variability and can guide dose adjustments. The detailed experimental protocols provided herein offer a robust framework for conducting such assessments. Ultimately, leveraging knowledge of CYP2C19 genetics is a key step toward the precision dosing of lansoprazole and other PPIs, optimizing therapeutic benefit while minimizing potential risks.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of CYP2C19 pharmacogenetic polymorphism on proton pump inhibitor-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.cpicpgx.org [files.cpicpgx.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 2C19 (CYP2C19) | St. Jude Research [stjude.org]

- 10. childrensmn.org [childrensmn.org]

- 11. ClinPGx [clinpgx.org]

- 12. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of CYP2C19 polymorphism on the pharmacokinetics of lansoprazole and its main metabolites in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

Preliminary Investigation of 5-Hydroxylansoprazole's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxylansoprazole, an active metabolite of the widely-used proton pump inhibitor (PPI) lansoprazole, presents a compelling case for further therapeutic investigation beyond its established role in acid suppression.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, preclinical data, and relevant experimental protocols. Evidence suggests that like its parent compound, this compound may possess anti-inflammatory, neuroprotective, and potentially anti-cancer properties.[3][4][5] This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the broader therapeutic applications of this lansoprazole metabolite.

Introduction

Lansoprazole, a benzimidazole derivative, is a cornerstone in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is primarily attributed to the irreversible inhibition of the gastric H+/K+-ATPase (proton pump). Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of several metabolites, including this compound.[6][7] As an active metabolite, this compound itself exhibits proton-pump inhibiting activity and contributes to the overall therapeutic effect of lansoprazole.[1][2]

Recent research into the pharmacological activities of PPIs has unveiled a range of effects independent of their acid-suppressing properties. These include anti-inflammatory, antioxidant, and neuroprotective actions.[5][8][9] Furthermore, studies on a closely related metabolite, 5-hydroxy lansoprazole sulfide (5HLS), have demonstrated potent anti-cancer activity in preclinical models of triple-negative breast cancer through the inhibition of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[3][10] This discovery opens up a new avenue for investigating the therapeutic potential of lansoprazole metabolites, including this compound, in oncology.

This whitepaper will delve into the known pharmacological properties of this compound, present available quantitative data, and provide detailed experimental methodologies to facilitate further research into its therapeutic utility.

Mechanism of Action and Therapeutic Potential

The therapeutic potential of this compound can be categorized into three main areas: gastric acid suppression, anti-inflammatory and neuroprotective effects (inferred from lansoprazole), and anti-cancer activity (inferred from a related metabolite).

Gastric Acid Suppression

As a proton pump inhibitor, this compound's primary mechanism of action is the inhibition of the H+/K+-ATPase in gastric parietal cells. This enzyme is the final step in the secretion of gastric acid. By binding to and inhibiting this proton pump, this compound effectively reduces the acidity of the stomach.

Anti-inflammatory and Neuroprotective Effects (Inferred from Lansoprazole)

Studies on lansoprazole have revealed significant anti-inflammatory and neuroprotective properties that are likely shared by its active metabolite, this compound. These effects are mediated through the modulation of several key signaling pathways:

-

NF-κB Signaling: Lansoprazole has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[2][6]

-

Nrf2/ARE Signaling: Lansoprazole can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[4][11]

-

Akt/p53 Signaling: Lansoprazole has been observed to modulate the Akt/p53 signaling pathway, which is involved in cell survival and apoptosis.[4][12]

Anti-Cancer Potential (Inferred from 5-Hydroxy Lansoprazole Sulfide)

A significant area of therapeutic potential for lansoprazole metabolites lies in oncology. A study on 5-hydroxy lansoprazole sulfide (5HLS) demonstrated its ability to inhibit fatty acid synthase (FASN), an enzyme overexpressed in many cancers and associated with tumor growth and survival.[3][10] Inhibition of FASN by 5HLS was shown to be effective in a preclinical model of triple-negative breast cancer.[3] Given the structural similarity, it is plausible that this compound may also exhibit FASN inhibitory activity.

Data Presentation

This section summarizes the available quantitative data for this compound and its parent compound, lansoprazole.

| Parameter | Value | Species/System | Reference |

| Lansoprazole Enantiomer IC50 (H+/K+-ATPase) | |||

| (+)-enantiomer | 4.2 µM | Canine gastric microsomes | [13] |

| (-)-enantiomer | 5.2 µM | Canine gastric microsomes | [13] |

| CYP2C19 Genotype | AUC (ng·h/mL) | Cmax (ng/mL) | Reference |

| Homozygous Extensive Metabolizers (homEMs) | 93.35 ± 43.69 | 60.63 ± 25.21 | [14] |

| Heterozygous Extensive Metabolizers (hetEMs) | 370.49 ± 386.38 | 138.20 ± 52.22 | [14] |

| Poor Metabolizers (PMs) | 5886.69 ± 1470.72 | 414.20 ± 103.11 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

H+/K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound on the gastric proton pump.

Materials:

-

Canine gastric microsomes (source of H+/K+-ATPase)

-

This compound

-

ATP

-

Valinomycin

-

Buffer solution (e.g., Tris-HCl)

-

Reagents for measuring inorganic phosphate (Pi) release (e.g., malachite green-based assay)

Protocol:

-

Prepare a reaction mixture containing canine gastric microsomes, buffer, and KCl.

-

Pre-incubate the microsomes with varying concentrations of this compound for a defined period at 37°C to allow for activation and binding.

-

Initiate the enzymatic reaction by adding ATP. The reaction is typically carried out in the presence of valinomycin to create a K+ gradient.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fatty Acid Synthase (FASN) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on FASN activity.

Materials:

-

Purified human FASN enzyme

-

This compound

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer)

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing purified FASN enzyme, reaction buffer, acetyl-CoA, and NADPH in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH during fatty acid synthesis.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Triple-Negative Breast Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound (or its sulfide derivative) in a preclinical model of triple-negative breast cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Triple-negative breast cancer cell line (e.g., MDA-MB-231)

-

This compound or 5-hydroxy lansoprazole sulfide

-

Vehicle for drug administration (e.g., saline, DMSO/PEG solution)

-

Calipers for tumor measurement

Protocol:

-

Culture the triple-negative breast cancer cells under standard conditions.

-

Implant a specific number of cancer cells (e.g., 1 x 10^6 cells) subcutaneously or orthotopically into the mammary fat pad of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (or its derivative) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).

-

Compare the tumor growth between the treatment and control groups to assess the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its preclinical investigation.

Caption: Potential signaling pathways modulated by this compound.

References

- 1. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]

- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 3. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Lansoprazole on the Lipopolysaccharide-Stimulated Toll-Like Receptor 4 Signal Transduction Systems: A Study Using the 293hTLR4/MD2-CD14 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]

- 11. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Effects of the enantiomers of lansoprazole (AG-1749) on (H+ + K+)-ATPase activity in canine gastric microsomes and acid formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

The Role of 5-Hydroxylansoprazole in Proton Pump Inhibition: A Technical Guide

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. As a prodrug, its efficacy is intrinsically linked to its metabolic fate. This technical guide provides an in-depth examination of 5-hydroxylansoprazole, one of the two major plasma metabolites of lansoprazole. We will explore the metabolic pathways governing its formation, its detailed pharmacokinetic profile, and its consequential, albeit indirect, role in the inhibition of the gastric H+/K+-ATPase (proton pump). This document synthesizes quantitative data, outlines key experimental methodologies, and employs visualizations to elucidate the complex interplay between lansoprazole metabolism and its therapeutic effect for researchers, scientists, and drug development professionals.

Introduction: The Proton Pump Inhibitor Lansoprazole

Proton pump inhibitors have revolutionized the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] These drugs act by irreversibly blocking the gastric hydrogen/potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system, the final step in gastric acid secretion by parietal cells.[2][3] Lansoprazole is administered as an inactive prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi.[4][5] Its clinical effectiveness can vary among individuals, a phenomenon largely attributable to differences in its metabolism.

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into two main metabolites: this compound and lansoprazole sulfone.[4][6][7][8] The formation of this compound is a critical pathway that significantly influences the bioavailability and clearance of the parent compound. Understanding the characteristics of this metabolite is therefore essential for a comprehensive grasp of lansoprazole's pharmacology.

The Metabolic Pathway of Lansoprazole

The biotransformation of lansoprazole is a stereoselective process predominantly mediated by two key CYP isoenzymes: CYP2C19 and CYP3A4.[9][10][11]

-

5-Hydroxylation via CYP2C19: The primary metabolic route for lansoprazole is hydroxylation at the 5-position of the benzimidazole ring, which produces this compound.[4][6][10] This reaction is mainly catalyzed by CYP2C19.[6][12] This enzyme exhibits significant genetic polymorphism, leading to different metabolic phenotypes, such as poor metabolizers (PMs) and extensive metabolizers (EMs), which accounts for much of the inter-individual variability in lansoprazole's efficacy.[6][10][11] Studies have shown that CYP2C19 preferentially metabolizes the (+)-(S)-enantiomer of lansoprazole.[10][13]

-

Sulfoxidation via CYP3A4: The other major pathway is the oxidation of the sulfinyl group to form lansoprazole sulfone, a reaction catalyzed by CYP3A4.[6][9][10] CYP3A4 is more active in metabolizing the (-)-(R)-enantiomer of lansoprazole.[9]

The interplay between these two pathways determines the plasma concentration of lansoprazole and, consequently, the amount of prodrug available for activation at the proton pump.

Mechanism of Proton Pump Inhibition

Lansoprazole itself is not the active inhibitor. Its mechanism involves a series of steps culminating in the irreversible blockade of the H+/K+-ATPase.

-

Absorption and Distribution: After oral administration in an acid-resistant formulation, lansoprazole is absorbed in the small intestine.[3][8]

-

Accumulation in Parietal Cells: As a weak base, lansoprazole selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[4][5] This acid-trapping mechanism concentrates the drug approximately 1000-fold at its site of action.[4][5]

-

Acid-Catalyzed Activation: In this acidic environment (pH < 1.0), lansoprazole undergoes a two-step, acid-catalyzed conversion into its active form, a reactive tetracyclic sulfenamide.[5][14][15]

-

Covalent Binding and Irreversible Inhibition: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase.[1][2][4] Lansoprazole specifically binds to cysteine 813 and cysteine 321.[1][5] This binding is irreversible, locking the enzyme in an inactive conformation and blocking the final step of acid secretion.[2][3]

Acid secretion resumes only after new H+/K+-ATPase pumps are synthesized and inserted into the cell membrane.[2] The effect of this compound on this process is indirect; its rate of formation dictates the clearance of the parent lansoprazole, thereby influencing the amount of prodrug available to undergo this activation cascade.

Quantitative Data and Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers. Following administration of the parent drug, the metabolite is readily detected in plasma.

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Metabolites

(Following a single intravenous dose of 30 mg Lansoprazole)

| Parameter | Lansoprazole | This compound | Lansoprazole Sulfone |

| Cmax (μg/L) | 1562 ± 276 | 124.3 ± 59.1 | 66.03 ± 27.3 |

| tmax (h) | 0.52 ± 0.05 | 2.13 ± 0.73 | 0.67 ± 0.13 |

| AUC0-τ (μg/L·h) | 2894 ± 516 | 261.3 ± 86.0 | 121.8 ± 36.7 |

| t1/2 (h) | 1.56 ± 0.31 | 2.13 ± 0.73 | 1.49 ± 0.40 |

| Data sourced from a study in healthy Chinese volunteers.[16] |

The genetic polymorphism of CYP2C19 profoundly impacts the pharmacokinetics of lansoprazole and the formation of this compound. This leads to significant differences in drug exposure between individuals.

Table 2: Influence of CYP2C19 Genotype on Metabolite Ratios

(Relative AUC Ratios of this compound to Lansoprazole)

| Genotype Group | (R)-Lansoprazole Ratio | (S)-Lansoprazole Ratio |

| Homozygous Extensive Metabolizers (homEMs) | 1 | 1 |

| Heterozygous Extensive Metabolizers (hetEMs) | 0.73 | 0.77 |

| Poor Metabolizers (PMs) | 0.12 | 0.13 |

| Data derived from Miura et al., showing the ratio of the AUC of this compound to the AUC of the corresponding lansoprazole enantiomer.[13] |

As the table demonstrates, poor metabolizers (PMs) have a significantly lower ratio of this compound to lansoprazole, indicating a much slower conversion.[13] This results in a higher plasma concentration and prolonged exposure to the parent drug, lansoprazole, often leading to a more pronounced acid suppression effect.[11]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Lansoprazole and Metabolites

This protocol outlines a typical clinical study to determine the pharmacokinetic profile of lansoprazole and its metabolites.

-

Subject Recruitment and Genotyping:

-

Recruit a cohort of healthy adult volunteers.

-

Perform genetic screening for CYP2C19 polymorphisms to stratify subjects into different metabolizer groups (e.g., homEM, hetEM, PM).[13]

-

-

Study Design:

-

Drug Administration:

-

Sample Collection:

-

Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[13]

-

Process blood samples to separate plasma, which is then stored at -80°C until analysis.

-

-

Bioanalytical Method (LC-MS/MS):

-

Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lansoprazole, this compound, and lansoprazole sulfone in plasma.[16]

-

The method involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column and detection by mass spectrometry.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, clearance) for each analyte using non-compartmental analysis software.[16]

-

Perform statistical analysis to compare parameters between different CYP2C19 genotype groups.

-

Protocol 2: In Vitro H+/K+-ATPase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of a compound on the proton pump.

-

Preparation of Gastric Vesicles:

-

Isolate tubulovesicles rich in H+/K+-ATPase from the gastric mucosa of hogs or rabbits.[17] This is typically achieved through differential centrifugation and sucrose gradient separation.

-

-

ATPase Activity Measurement:

-

The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi).

-

The assay mixture contains the prepared gastric vesicles, buffer (e.g., Tris-HCl), MgCl2, KCl (to stimulate the pump), and ATP.

-

-

Inhibition Assay:

-

Pre-incubate the gastric vesicles with varying concentrations of the test compound (e.g., lansoprazole) for a specific duration.

-

To test acid-activated compounds like lansoprazole, the pre-incubation step must be performed at an acidic pH to allow for conversion to the active sulfenamide.

-

Initiate the reaction by adding ATP.

-